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Introduction

Paxillin is a 68 kDa multi-domain scaffolding protein that plays a pivotal role in the intricate
signaling networks governing cell adhesion, migration, and cytoskeletal organization.[1][2]
Localized primarily at focal adhesions, paxillin serves as a crucial signaling hub, integrating
signals from the extracellular matrix (ECM) via integrin receptors and coordinating downstream
cellular responses. Its modular structure, comprising a series of protein-protein interaction
domains, allows it to recruit a diverse array of structural and signaling molecules, thereby
orchestrating the dynamic assembly and disassembly of focal adhesions.[3][4] Understanding
the precise architecture and function of paxillin's domains is paramount for elucidating its role
in both normal physiological processes and pathological conditions, including cancer
metastasis, making it a compelling target for therapeutic intervention.

Paxillin Protein Structure

Human paxillin is a 591-amino acid protein characterized by a distinct modular architecture.[5]
The N-terminal region is intrinsically disordered and harbors five leucine-rich LD motifs, while
the C-terminal region is composed of four tandemly arranged zinc-finger LIM domains.[4][6]
This arrangement of versatile protein-binding modules allows paxillin to function as a
molecular scaffold, bringing together various components of the cell adhesion machinery.

N-Terminal Region: The LD Motifs
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The N-terminus of paxillin contains five highly conserved leucine-aspartate (LD) motifs, which
are critical for its function as a signaling adapter.[7] These short, helical motifs serve as docking
sites for a multitude of binding partners, including focal adhesion kinase (FAK), vinculin, and
the GIT (G protein-coupled receptor kinase-interactor) family of proteins.[3][8]

C-Terminal Region: The LIM Domains

The C-terminal half of paxillin is characterized by the presence of four LIM domains, which are
cysteine- and histidine-rich zinc-finger domains.[7][9] These domains are crucial for paxillin's
localization to focal adhesions and mediate interactions with other proteins, such as the protein
tyrosine phosphatase PTP-PEST.[10][11] The LIM3 domain, in particular, has been identified as
a principal determinant for targeting paxillin to these adhesive structures.[8]

Quantitative Data on Paxillin Domains and
Interactions

The precise boundaries of paxillin's domains and the affinities of their interactions with key
binding partners are critical for a quantitative understanding of its function. The following tables
summarize these key quantitative data.

Table 1: Amino Acid Residues of Human Paxillin
Domains
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Domain Amino Acid Residues Sequence
LD1 1-20 MDDLDALLADLESTTSHISK
LD2 141-160 NLSELDRLLLELNAVQHNPP
LD3 213-232 VRPSVESLLDELESSVPSPV
LD4 262-281 ATRELDELMASLSDFKFMAQ
LD5 296-315 PGSQLDSMLGSLQSDLNKLG
KCPTCEKVIHGVAFYAKPDCK
LIM1 323-380 FCFICKTCAPLIGTGGKAAFY
HNEPYCQYPP
PCLSCNKPIIGCDRYYPPNFC
LIM2 381-438 AACGKCFRPLPEGYAALHAE
HPYCQHPP
PCKTCGKPILGVEFFPRSPYC
LIM3 440-497 AQCSECIRPLPEGYSALKRK
HPLYCQHPP
ECFSCNKPIVGQESVRLPGF
LIM4 501-559 HFACFACGHCFRPLPEGFSA

LOQRKHPIYCQHPP

Data sourced from multiple studies.[3][12][13][14]

Table 2: Binding Affinities of Paxillin Domains with Key

Partners
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Dissociation

Paxillin Domain(s) Binding Partner Method
Constant (Kd)
LD1: 17 + 2 uM, LD2:
LD1, LD2, LD4 FAK (FAT domain) NMR 7+2uM,LD4:13+2
pM
] Isothermal Titration
LD4 GIT1 (FAH domain) _ 10 uM
Calorimetry
Not explicitly
LD2 Vinculin quantified in reviewed
sources
Not explicitly
LIM3 & LIM4 PTP-PEST quantified in reviewed
sources

Note: The interaction with FAK involves multiple LD motifs, leading to a higher overall avidity.
[15]

Key Signaling Pathways Involving Paxillin

Paxillin sits at the crossroads of several major signaling pathways that regulate cell adhesion,
migration, and proliferation. Its ability to scaffold various kinases, phosphatases, and GTPase
regulatory proteins is central to its function.

FAK/Src Signaling

Upon integrin engagement with the ECM, Focal Adhesion Kinase (FAK) is recruited to focal
adhesions and autophosphorylates on tyrosine 397. This creates a binding site for the SH2
domain of Src family kinases.[16] The activated FAK/Src complex then phosphorylates multiple
substrates, including paxillin, on several tyrosine residues.[16] These phosphorylation events
create docking sites for other signaling molecules containing SH2 domains, such as Crk,
leading to the activation of downstream pathways like the MAPK/ERK cascade.[16]
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FAK/Src signaling pathway leading to paxillin phosphorylation.

Rho GTPase Signhaling
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Paxillin plays a critical role in regulating the activity of Rho family GTPases, including Racl,
RhoA, and Cdc42, which are master regulators of the actin cytoskeleton.[17] Paxillin's LD4
motif is particularly important as it recruits a complex containing GIT1, PIX (a Rac/Cdc42
guanine nucleotide exchange factor), and PAK (p21-activated kinase).[3][17] This complex is
crucial for localized Rac1 activation at the leading edge of migrating cells, promoting
lamellipodia formation and directional movement.[18] Conversely, paxillin's interaction with
PTP-PEST can lead to the dephosphorylation of p190RhoGAP, a negative regulator of RhoA,
thereby influencing stress fiber formation and focal adhesion dynamics.[10]
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Paxillin-mediated regulation of Racl activity.

Experimental Protocols

Characterizing the structure and interactions of paxillin requires a combination of molecular
biology, biochemistry, and cell biology techniques. Below are detailed methodologies for key
experiments.

Co-Immunoprecipitation (Co-IP) to Detect Paxillin-FAK
Interaction

This protocol describes the co-immunoprecipitation of endogenous paxillin and FAK from
cultured cells.

Materials:

Cell culture plates

e |ce-cold PBS

e Co-IP Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40,
supplemented with protease and phosphatase inhibitor cocktails.

» Anti-paxillin antibody (for immunoprecipitation)

e Anti-FAK antibody (for western blotting)

o Protein A/G magnetic beads

e Magnetic rack

o SDS-PAGE gels and western blotting apparatus

o ECL detection reagents

Procedure:

o Culture cells to 80-90% confluency.
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Wash cells twice with ice-cold PBS.

Lyse cells by adding Co-IP Lysis Buffer and scraping.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new tube and determine the protein concentration.

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a
rotator.

Remove the beads using a magnetic rack.

Add the anti-paxillin antibody to the pre-cleared lysate and incubate overnight at 4°C on a
rotator.

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
Pellet the beads using a magnetic rack and wash three times with Co-IP Lysis Buffer.
Elute the protein complexes by adding 2x Laemmli sample buffer and boiling for 5 minutes.

Analyze the eluate by SDS-PAGE and western blotting using an anti-FAK antibody.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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